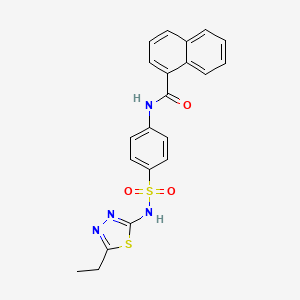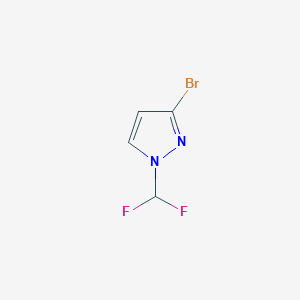
3-bromo-1-(difluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “3-bromo-1-(difluoromethyl)-1H-pyrazole” would consist of a pyrazole ring with a bromine atom and a difluoromethyl group attached. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Anti-Inflammatory and Antibacterial Applications
3-bromo-1-(difluoromethyl)-1H-pyrazole, a variant of trifluoromethylpyrazoles, has shown significance in medicinal chemistry, particularly as an anti-inflammatory and antibacterial agent. The structural positioning of the trifluoromethyl group, especially on specific positions of the pyrazole nucleus, significantly influences the activity profile of these compounds, suggesting their potential in developing novel agents with better action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).
Anticancer Applications
Pyrazoline derivatives, including this compound, have been noted for their potential as anticancer agents. The pyrazoline structure is a five-membered ring with unique electronic properties, making it an exciting candidate for dynamic applications in the field of anticancer research (Ray et al., 2022).
Broad Biological Activities
The pyrazole moiety, a component of this compound, is integral to many biologically active compounds, offering a wide range of biological activities. These include not just anticancer, but also analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties. This diversity underscores the compound's potential as a valuable template in medicinal chemistry (Dar & Shamsuzzaman, 2015).
Pharmaceutical and Agrochemical Significance
Pyrazoles, including this compound, form the core structure in a variety of compounds that demonstrate significant pharmaceutical and agrochemical activities. This highlights the compound's role not just in medicinal applications but also in broader agrochemical contexts (Sheetal et al., 2018).
Contribution to Multicomponent Synthesis
The compound's derivatives are key in multicomponent synthesis processes, especially in the context of developing biologically active molecules. This underscores the compound's role in facilitating efficient and innovative pharmaceutical and medicinal chemistry (Becerra, Abonía, & Castillo, 2022).
Future Directions
The future directions for research on this compound would likely depend on its potential applications. If it shows promising biological activity, it could be studied as a potential pharmaceutical. Alternatively, if it has interesting chemical properties, it could be studied for its potential uses in chemical synthesis .
Mechanism of Action
Target of Action
Similar compounds such as 3-bromo-1-methyl-1h-1,2,4-triazole and 3-bromo-1,1,1-trifluoro-2-propanol have been studied
Mode of Action
For instance, 3-bromo-1,1,1-trifluoro-2-propanol is known to behave as a thiol-reactive trifluoromethyl probe . This suggests that 3-bromo-1-(difluoromethyl)-1H-pyrazole might interact with its targets in a similar manner, but this needs to be confirmed with further studies.
Biochemical Pathways
The compound’s potential to influence various biochemical processes can be inferred from the properties of structurally similar compounds
Result of Action
Similar compounds have been shown to exhibit a wide range of biological activities . This suggests that this compound might have similar effects, but this needs to be confirmed with further studies.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can significantly affect the activity of similar compounds
properties
IUPAC Name |
3-bromo-1-(difluoromethyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF2N2/c5-3-1-2-9(8-3)4(6)7/h1-2,4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOMMKOWRZAJQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1Br)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1224194-42-6 |
Source


|
| Record name | 3-bromo-1-(difluoromethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

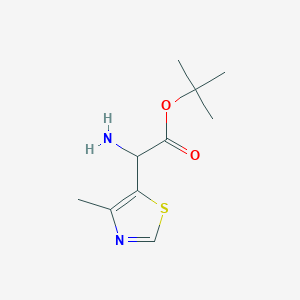
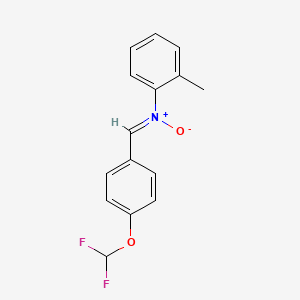
![Dimethyl 2-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonothioyl}amino)terephthalate](/img/structure/B2383469.png)
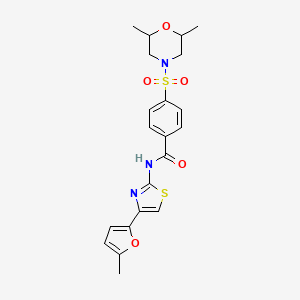
![2-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2383471.png)

![(2S,3aS,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2383474.png)
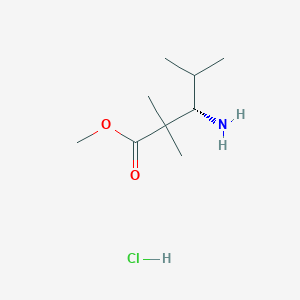

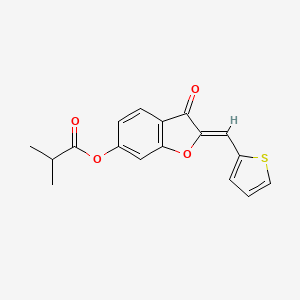
![2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide](/img/structure/B2383483.png)

![S-(2,6-difluorophenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2383485.png)
